molecular formula C18H16N4O5S B2713220 1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea CAS No. 391868-12-5

1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea

Cat. No. B2713220
CAS RN: 391868-12-5
M. Wt: 400.41
InChI Key: MDODDXOLEOSWFV-UHFFFAOYSA-N
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Description

1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea is a potent and selective inhibitor of the protein kinase, glycogen synthase kinase-3β (GSK-3β). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease.

Scientific Research Applications

Synthesis and Structural Analysis

  • Aminothiazole organic compounds, including those related to the specified molecule, have been synthesized and analyzed using various spectroscopic and computational methods. These compounds display diverse biological applications, with studies confirming their structures through X-ray crystallography and exploring their electronic and spectroscopic properties through density functional theory (DFT) (Adeel et al., 2017).

Biological Activities

  • Novel coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), revealing significant inhibition, which suggests potential for treating diseases related to cholinesterase activity. Additionally, these compounds were investigated for their antioxidant activity, showing promising results (Kurt et al., 2015).
  • A new series of urea, thiourea, and selenourea derivatives with thiazole moieties have been synthesized and evaluated for in vitro antioxidant activity, indicating potent activity and highlighting a new class of antioxidant agents (Bhaskara Reddy et al., 2015).

properties

IUPAC Name

1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S/c1-26-15-8-3-11(9-16(15)27-2)14-10-28-18(20-14)21-17(23)19-12-4-6-13(7-5-12)22(24)25/h3-10H,1-2H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDODDXOLEOSWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-(4-nitrophenyl)urea

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